

3-Butoxy-1-propanol: An In-Depth Toxicological Profile for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

3-Butoxy-1-propanol (CAS No. 10215-33-5), a propylene glycol ether, serves as a solvent in various industrial and commercial applications.[1] As with any chemical substance, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers, workers, and consumers. This technical guide provides a comprehensive overview of the known toxicological data for **3-butoxy-1-propanol** and its related isomers, with a focus on presenting quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support research and drug development professionals.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

Oral Toxicity

The acute oral toxicity of **3-butoxy-1-propanol** has been evaluated in rats. The median lethal dose (LD50) provides a measure of the acute toxicity of a substance.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	>2,000 mg/kg bw	[2]



Dermal and Inhalation Toxicity

Currently, specific quantitative data on the acute dermal and inhalation toxicity of **3-butoxy-1-propanol** are not readily available in the public domain.

Skin and Eye Irritation

The potential for a substance to cause local irritation upon contact with the skin and eyes is a critical toxicological endpoint.

Skin Irritation: **3-Butoxy-1-propanol** is classified as causing skin irritation.[3]

Eye Irritation: This chemical is also classified as causing serious eye irritation.[3]

While qualitative classifications are available, detailed scoring from in vivo (e.g., Draize test) or quantitative results from in vitro studies are not specified in the reviewed literature for **3-butoxy-1-propanol**.

Skin Sensitization

Information regarding the potential of **3-butoxy-1-propanol** to cause skin sensitization (allergic contact dermatitis) is not currently available.

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the adverse effects of a substance following prolonged and repeated exposure. While specific data for **3-butoxy-1-propanol** is limited, a 90-day oral toxicity study in rats has been conducted on its isomer, 3-butoxy-2-propanol.



Endpoint	Species	Route	Dose Levels	Value	Guideline	Referenc e
NOAEL	Rat	Oral (90- day)	Not specified	350 mg/kg bw/day	OECD 408	[3]
LOAEL	Rat	Oral (90- day)	Not specified	1000 mg/kg bw/day	OECD 408	[3]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material. There is no specific information available for the genotoxicity of **3-butoxy-1-propanol**. However, propylene glycol t-butyl ether, a related substance, was found to be non-mutagenic in the Ames test, both with and without metabolic activation.[4]

Carcinogenicity

There are currently no studies available that have assessed the carcinogenic potential of **3-butoxy-1-propanol**.

Reproductive and Developmental Toxicity

A developmental toxicity study was conducted on "butoxypropanol" in New Zealand White rabbits via dermal application.

Endpoint	Species	Route	Dose Levels (mg/kg/day)	Value	Reference
Development al NOAEL	Rabbit	Dermal	0, 10, 40, 100	>100 mg/kg/day	[5][6]



In this study, no signs of maternal toxicity were observed, except for mild erythema at the application site at the highest dose.[5][6] There were no treatment-related effects on fetal development.[5]

Experimental Protocols

The following sections describe the general methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance.[2][7][8][9][10]

Principle: A stepwise procedure is used where a substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (i.e., mortality or evident toxicity) at one dose will determine the next step.

Methodology:

- Animals: Typically, young adult female rats are used.
- Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
- Dose Administration: The test substance is administered as a single oral dose by gavage.
- Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
- Endpoints: Observations include changes in skin and fur, eyes, and mucous membranes, as
 well as respiratory, circulatory, autonomic and central nervous system, and somatomotor
 activity and behavior pattern. Body weight is recorded weekly. At the end of the study, all
 animals are subjected to a gross necropsy.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)



This study provides information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 28-day period.[3][11][12][13][14]

Principle: The test substance is administered orally to several groups of experimental animals at different dose levels for 28 days.

Methodology:

- Animals: Typically, rats are used, with at least 5 males and 5 females per group.
- Dose Groups: At least three dose levels and a control group are used.
- Administration: The test substance is administered daily by gavage or in the diet or drinking water.
- Observations: Daily clinical observations are made. Body weight and food/water consumption are measured weekly.
- Clinical Pathology: At the end of the study, hematology and clinical biochemistry parameters are analyzed.
- Pathology: All animals are subjected to a full gross necropsy. Histopathological examination
 is performed on the organs of the high-dose and control groups, and any organs showing
 gross lesions in other groups.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

This in vitro test method is used to identify corrosive substances and mixtures.[15][16][17][18] [19]

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis model. Corrosive materials are identified by their ability to cause a decrease in cell viability below a defined threshold.

Methodology:



- Test System: A commercially available, validated RhE model is used.
- Application: The test substance is applied directly to the surface of the skin tissue.
- Exposure: Tissues are exposed to the test substance for specific time points (e.g., 3 and 60 minutes).
- Viability Assessment: Cell viability is measured using a quantitative method, typically the MTT assay.
- Classification: A substance is identified as corrosive if the mean tissue viability is below a certain percentage after a specified exposure time.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test is used for the hazard identification of skin irritant chemicals.[16][20][21][22] [23][24]

Principle: Similar to the skin corrosion test, this method uses an RhE model. Irritant chemicals are identified by their ability to reduce cell viability below a defined threshold.

Methodology:

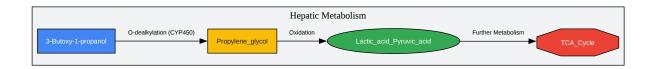
- Test System: A validated RhE model is used.
- Application and Exposure: The test substance is applied topically to the skin model for a defined period (e.g., 60 minutes).
- Post-incubation: Following exposure, the tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
- Viability Assessment: Cell viability is measured using the MTT assay.
- Classification: A substance is classified as an irritant if the mean tissue viability is below a
 certain percentage (typically ≤ 50%).



Visualizations

Metabolic Pathway of Propylene Glycol Ethers

Propylene glycol ethers, such as **3-butoxy-1-propanol**, are primarily metabolized in the liver. The main metabolic pathway involves O-dealkylation by cytochrome P450 enzymes.[6][25]



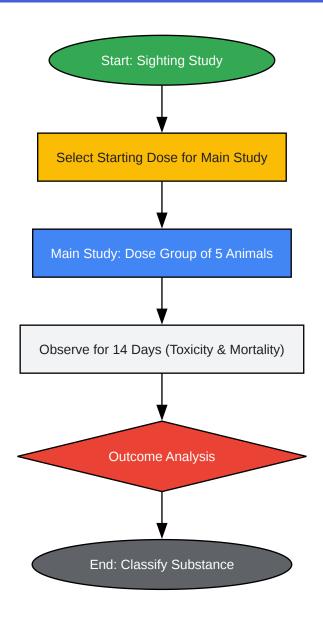
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Caption: Proposed metabolic pathway of **3-Butoxy-1-propanol** in the liver.

Experimental Workflow for Acute Oral Toxicity (OECD 420)

The workflow for an acute oral toxicity study following the Fixed Dose Procedure is a sequential process.





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Caption: General workflow for an acute oral toxicity study (OECD 420).

Experimental Workflow for In Vitro Skin Irritation (OECD 439)

The in vitro skin irritation test follows a standardized workflow using a reconstructed human epidermis model.





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Caption: Workflow for the in vitro skin irritation test (OECD 439).

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- To cite this document: BenchChem. [3-Butoxy-1-propanol: An In-Depth Toxicological Profile for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156417#3-butoxy-1-propanol-toxicological-profile-for-research]

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